MitoTracker Green FM: A Technical Guide to its Core Mechanism of Action
MitoTracker Green FM: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoTracker Green FM is a fluorescent probe widely utilized in cellular biology to selectively label mitochondria within live cells. Its unique properties allow for the visualization of these organelles irrespective of their membrane potential, making it a valuable tool for studying mitochondrial morphology, localization, and dynamics. This technical guide provides an in-depth exploration of the core mechanism of action of MitoTracker Green FM, supported by quantitative data, detailed experimental protocols, and a visual representation of its operational pathway.
Core Mechanism of Action
The functionality of MitoTracker Green FM is predicated on a two-step process: selective accumulation within the mitochondria followed by covalent retention.
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Mitochondrial Accumulation : As a cell-permeable molecule, MitoTracker Green FM passively diffuses across the plasma membrane of a live cell.[1][2] Its lipophilic nature and positive charge are thought to facilitate its accumulation in the mitochondrial matrix.[3] While mitochondrial membrane potential can play a role in the initial sequestration of many mitochondrial dyes, MitoTracker Green FM's accumulation is largely considered to be independent of this factor.[4][5] This characteristic distinguishes it from potentiometric dyes like TMRM or JC-1 and allows for the staining of mitochondria regardless of their energetic state.
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Covalent Retention : The key to MitoTracker Green FM's retention within the mitochondria lies in its chemical structure. The probe possesses a mildly thiol-reactive chloromethyl moiety.[1][6] This functional group reacts with free thiol groups (-SH) present on cysteine residues of mitochondrial proteins, forming a stable covalent bond.[4][7] This covalent linkage ensures that the dye is well-retained within the organelle, even after the cells are washed.
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Fluorescence Enhancement : A significant advantage of MitoTracker Green FM is its low fluorescence in aqueous environments.[8][9] Upon accumulation in the lipid-rich environment of the mitochondria and binding to proteins, its quantum yield increases, leading to a bright green fluorescence.[8][9] This property results in a high signal-to-noise ratio, with minimal background fluorescence from unbound dye in the cytoplasm.
Quantitative Data
The following table summarizes the key quantitative properties of MitoTracker Green FM:
| Property | Value | References |
| Excitation Maximum | 490 nm | [4][9][10][11][12] |
| Emission Maximum | 516 - 523 nm | [4][9][10][11] |
| Recommended Laser Line | 488 nm | [10][12] |
| Common Emission Filter | 515/30 nm or 530/30 nm | [10][12][13] |
| Molecular Weight | 671.88 g/mol | [11] |
| Recommended Working Concentration | 20 - 500 nM | [1][4][6][14] |
| Incubation Time | 15 - 45 minutes | [1][4] |
Experimental Protocols
Below are detailed methodologies for the use of MitoTracker Green FM in staining both suspension and adherent cells.
Preparation of Stock and Working Solutions
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1 mM Stock Solution Preparation : To prepare a 1 mM stock solution, dissolve 50 µg of lyophilized MitoTracker Green FM solid in 74.4 µL of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2][4][14]
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Storage of Stock Solution : Store the 1 mM stock solution at -20°C, protected from light and moisture.[1][2][4][14] It is recommended to use the reconstituted solution within two weeks and to avoid repeated freeze-thaw cycles.[1][2]
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Working Solution Preparation : On the day of the experiment, dilute the 1 mM stock solution in a serum-free cell culture medium or phosphate-buffered saline (PBS) to the desired final working concentration (typically between 20-200 nM).[4][14] The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.[4]
Staining Protocol for Suspension Cells
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Cell Preparation : Centrifuge the cell suspension at 1000 x g for 3-5 minutes at 4°C and discard the supernatant.[4]
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Washing : Wash the cells twice with pre-warmed PBS, centrifuging for 5 minutes each time. Resuspend the cell pellet to a density of 1x10^6 cells/mL.[4]
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Staining : Add 1 mL of the prepared MitoTracker Green FM working solution to the cell suspension and incubate for 15-45 minutes at 37°C, protected from light.[4]
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Post-Staining Wash : Centrifuge the stained cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[4]
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Final Wash : Wash the cells twice with pre-warmed, serum-free cell culture medium or PBS for 5 minutes each time.[4]
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Imaging : Resuspend the cells in fresh medium and observe immediately using fluorescence microscopy or flow cytometry.[4] It is crucial to image live cells as the fluorescence is not well-retained after fixation with aldehydes.[1][11][15]
Staining Protocol for Adherent Cells
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Cell Culture : Culture adherent cells on sterile coverslips or in a suitable imaging dish.
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Medium Removal : Carefully remove the culture medium from the cells.
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Staining : Add a sufficient volume of the prepared MitoTracker Green FM working solution to completely cover the cells and incubate for 15-30 minutes at 37°C, protected from light.[1]
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Washing : Wash the cells twice with pre-warmed culture medium for 5 minutes each time.[4]
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Imaging : Replace the wash medium with fresh, phenol (B47542) red-free medium (to reduce background fluorescence) and image the live cells immediately using a fluorescence microscope.[1]
Visualizing the Mechanism of Action
The following diagrams illustrate the key steps in the mechanism of action of MitoTracker Green FM and a typical experimental workflow.
References
- 1. MitoTracker® Green FM | Cell Signaling Technology [cellsignal.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. biotium.com [biotium.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. MitoTracker Green FM staining and quantification [bio-protocol.org]
- 7. A Reproducible, Objective Method Using MitoTracker® Fluorescent Dyes to Assess Mitochondrial Mass in T Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. abmole.com [abmole.com]
- 10. Spectrum [MitoTracker Green FM] | AAT Bioquest [aatbio.com]
- 11. MitoTracker® Green FM (#9074) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 12. FluoroFinder [app.fluorofinder.com]
- 13. MitoTracker Green Protocol [icms.qmul.ac.uk]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. lumiprobe.com [lumiprobe.com]
